3-Bromo-N,N,N-trimethylpropan-1-aminium bromide (CAS: 3779-42-8) is a bifunctional quaternary ammonium salt featuring a terminal alkyl bromide and a cationic trimethylammonium headgroup. This structure makes it a key reagent in specialized applications, primarily as a structure-directing agent (SDA) in the synthesis of advanced materials like perovskites, as a precursor for surface functionalization, and as an electrolyte additive in electrochemical systems. [REFS-1, REFS-2] Its utility stems from the precise steric and electronic properties conferred by the three-carbon chain and the specific counter-ions, which are critical for achieving targeted material properties and reaction outcomes.
Substituting 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide with seemingly similar analogs, such as those with different alkyl chain lengths (e.g., ethyl or butyl), a different halide (e.g., chloride), or a more common quaternary salt like tetrabutylammonium bromide (TBAB), often leads to process failure or suboptimal performance. The specific three-carbon (propyl) chain length provides a critical steric fit required for templating specific crystal phases in materials like 2D/3D perovskites, which cannot be replicated by shorter or longer chains. [1] Furthermore, the bromide leaving group offers significantly higher reactivity in grafting and functionalization reactions compared to its chloride counterpart, enabling milder reaction conditions. [2] In electrochemical applications, its specific cationic structure is crucial for forming a stable electrode-electrolyte interface to suppress dendrite formation, a function not equivalently performed by generic salts. [3]
The terminal alkyl bromide provides a significant kinetic advantage in nucleophilic substitution reactions compared to an equivalent chloride analog. Bromide is a superior leaving group because the C-Br bond is weaker than the C-Cl bond and the resulting bromide ion is larger, more polarizable, and a weaker base, which better stabilizes the negative charge. [REFS-1, REFS-2] In typical SN2 reactions, alkyl bromides react up to 50-100 times faster than the corresponding alkyl chlorides under identical conditions. [3]
| Evidence Dimension | Relative reaction rate in SN2 nucleophilic substitution |
| Target Compound Data | Alkyl Bromide (R-Br) relative rate: ~50-100 |
| Comparator Or Baseline | Alkyl Chloride (R-Cl) relative rate: 1 |
| Quantified Difference | 50-100x faster reaction rate than the chloride analog. |
| Conditions | Standard SN2 reaction conditions (e.g., reaction with a common nucleophile in a polar aprotic solvent). |
This enables significantly faster process times, lower reaction temperatures, and higher yields for buyers performing surface grafting or polymer functionalization.
In applications requiring thermal processing, such as in polymer electrolytes, the thermal stability of quaternary ammonium salts (QAS) is critical. Generally, for n-alkyl-ammonium salts, thermal stability decreases as the alkyl chain length increases. [1] The propyl (C3) chain of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide offers a more robust thermal profile compared to longer-chain analogs like hexyl (C6) or octyl (C8) ammonium salts. For example, studies on related n-alkyl-ammonium nitrates show a clear trend of decreasing decomposition temperature with increasing chain length. [1]
| Evidence Dimension | Onset of thermal decomposition (TGA) |
| Target Compound Data | Higher thermal stability typical for short (C2-C4) alkyl chains. |
| Comparator Or Baseline | Longer-chain (C6-C8) n-alkyl-ammonium salts, which exhibit lower decomposition temperatures. |
| Quantified Difference | Not directly quantified for this exact compound vs. comparators in a single study, but the class-level trend is a decrease in stability with longer chains. |
| Conditions | Thermogravimetric Analysis (TGA) under an inert atmosphere. |
A higher decomposition temperature provides a wider and safer processing window for high-temperature applications, preventing degradation of the material during manufacturing.
The precise molecular dimensions of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide are critical for its role as a spacer cation in forming layered 2D/3D perovskite heterostructures. Using spacer cations with different lengths, such as butylammonium or phenethylammonium, results in different interlayer spacing and electronic properties. [1] The propylammonium cation, derived from this precursor, allows for the formation of specific, stable quasi-2D perovskite phases that are crucial for passivating defects and improving the efficiency and stability of perovskite solar cells. The use of an incorrect spacer cation can lead to phase impurities or suboptimal layer formation, compromising device performance. [2]
| Evidence Dimension | Resulting perovskite device efficiency and stability |
| Target Compound Data | Enables stable 2D/3D heterostructures with high power conversion efficiency (PCE). |
| Comparator Or Baseline | Perovskites made with other common organic cations (e.g., methylammonium for pure 3D, butylammonium for different 2D spacing). |
| Quantified Difference | Devices incorporating specific 2D/3D structures show significantly enhanced stability and can achieve higher PCEs compared to their pure 3D counterparts. |
| Conditions | Synthesis of layered perovskite thin films for optoelectronic device fabrication. |
For researchers in photovoltaics, selecting this specific precursor is essential for reproducibly fabricating high-performance, stable perovskite devices with targeted heterostructures.
This compound is the right choice when rapid and efficient covalent attachment of a quaternary ammonium group to a surface or polymer backbone is required. The high reactivity of the terminal bromide (compared to a chloride) allows for faster reactions under milder conditions, making it ideal for creating antimicrobial surfaces, modifying membranes, or synthesizing cationic polymers with high yield and purity. [1]
In the fabrication of advanced perovskite photovoltaics, this molecule serves as a critical building block for creating layered 2D/3D heterostructures. Its specific propyl chain length is necessary to achieve the desired interlayer spacing and electronic properties that passivate defects and enhance device stability and efficiency. Procuring this specific compound is non-negotiable for research targeting reproducible, high-performance layered perovskite devices. [2]
Due to its superior thermal stability compared to longer-chain quaternary ammonium salts, this compound is well-suited for applications involving high-temperature processing. This includes the manufacturing of polymer-based solid-state electrolytes or other composites where the material must withstand elevated temperatures without degradation, ensuring the integrity and performance of the final product. [3]
Irritant